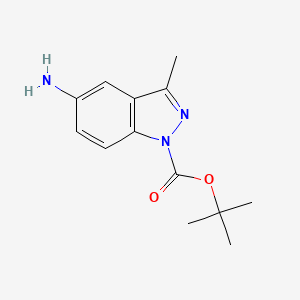

tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

描述

tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate (CAS: 599183-32-1) is a substituted indazole derivative featuring a tert-butyl carbamate group at the 1-position, an amino group at the 5-position, and a methyl group at the 3-position of the indazole core. The tert-butyl group enhances steric protection and lipophilicity, while the amino and methyl substituents influence electronic properties and molecular interactions. This compound is primarily utilized in medicinal chemistry as a building block for kinase inhibitors and antimicrobial agents, leveraging its structural versatility for drug discovery .

属性

IUPAC Name |

tert-butyl 5-amino-3-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGODNRKGDPRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反应分析

Types of Reactions: tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield primary amines .

科学研究应用

Overview

Tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate (CAS Number: 599183-32-1) is a compound belonging to the indazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound serves as a critical intermediate in the synthesis of various bioactive molecules, particularly in drug development, due to its unique structural properties.

Scientific Research Applications

The applications of this compound span several fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

- Intermediate in Synthesis : This compound is primarily used as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its indazole core provides a valuable scaffold for constructing more complex molecules.

- Synthetic Routes : Common synthetic methods involve reacting 5-amino-3-methyl-1H-indazole with tert-butyl chloroformate in the presence of bases like triethylamine. The reactions are typically conducted in organic solvents under controlled conditions to optimize yield and purity.

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It can modulate enzyme activity and receptor binding, making it a candidate for further biological studies .

- Mechanism of Action : The compound functions by inhibiting specific protein kinases involved in critical cellular processes such as signal transduction and apoptosis. This inhibition can lead to altered cell signaling and changes in cell cycle progression.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with various biological targets positions it as a promising candidate for drug discovery .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Case Studies and Research Findings

Recent studies have highlighted the significance of indazole derivatives, including this compound:

Case Study 1: Anticancer Activity

A study demonstrated that indazole derivatives could inhibit cancer cell proliferation through specific kinase inhibition pathways. This compound was identified as a promising candidate due to its ability to modulate key signaling pathways involved in tumor growth.

Case Study 2: Antimicrobial Properties

Research has shown that compounds similar to this compound possess antimicrobial properties against various pathogens. Preliminary tests indicated that this compound could inhibit bacterial growth effectively.

作用机制

The mechanism of action of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Electronic and Reactivity Differences

- Quantum Chemical Parameters: Substituents significantly alter HOMO-LUMO gaps. For example, the electron-donating amino group in the target compound reduces the energy gap compared to bromo or nitro derivatives, enhancing reactivity in nucleophilic reactions .

Physicochemical Properties

- Lipophilicity :

The tert-butyl group increases logP values relative to unsubstituted indazoles, favoring blood-brain barrier penetration. Bromo or iodo analogs exhibit even higher lipophilicity but lower metabolic stability . - Hydrogen Bonding: The 5-amino group enables hydrogen bonding with kinase pocket residues (e.g., Asp148 of Chk1), a feature absent in nitro or bromo derivatives .

生物活性

tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an intermediate in the synthesis of various bioactive molecules, making it a valuable scaffold for drug development. Here, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indazole core, characterized by the presence of a five-membered ring containing two nitrogen atoms. The tert-butyl group enhances its solubility and stability, while the amino and carboxylate functionalities contribute to its reactivity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates their activity, leading to various cellular effects. The exact pathways depend on the context of use, but potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that indazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Indazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Antimicrobial Effects

Research has indicated that some indazole derivatives possess antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against bacterial strains .

Research Findings and Case Studies

Several studies have explored the biological activities of indazole derivatives, providing insights into their potential applications:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate?

- Methodology :

- Stepwise Protection/Deprotection : Start with indazole core functionalization. Introduce the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .

- Amino Group Installation : Use nitration followed by reduction (e.g., H₂/Pd-C) to introduce the 5-amino group. Ensure regioselectivity by controlling reaction temperature and catalysts .

- Methylation at Position 3 : Employ methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Validation : Confirm intermediate structures via LC-MS and ¹H NMR .

Q. How should researchers handle and store tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate?

- Safety Protocols :

- Storage : Keep in airtight containers at -20°C in a desiccator to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents .

- Disposal : Classify as hazardous waste and incinerate via licensed facilities .

Q. What analytical methods are critical for characterizing purity and identity?

- Key Techniques :

- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

- NMR : Use ¹H/¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm substituent positions and tert-butyl group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence conformational dynamics in solution and solid states?

- Methodological Insights :

- Crystallography : Use SHELX for X-ray refinement to analyze axial/equatorial preferences of the tert-butyl group .

- DFT Calculations : Compare gas-phase and solvent-inclusive models (e.g., explicit solvation in Gaussian) to explain deviations in solution conformers .

- Low-Temperature NMR : Perform variable-temperature ¹H NMR (e.g., -90°C) to observe restricted rotation of the tert-butyl group .

Q. What strategies optimize yield and selectivity in synthesizing derivatives under varying conditions?

- Experimental Design :

- DOE (Design of Experiments) : Vary catalysts (e.g., Mo(CO)₆ for epoxidation ), solvent polarity, and temperature. Use ANOVA to identify significant factors.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .

- Table: Reaction Optimization

| Condition | Yield (%) | Selectivity (%) |

|---|---|---|

| Mo(CO)₆, 60°C | 85 | 92 |

| Pd(OAc)₂, RT | 78 | 88 |

| Solvent: DMF | 90 | 95 |

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Advanced Techniques :

- 2D NMR : Utilize HSQC and HMBC to assign ambiguous peaks and detect long-range couplings .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G*) .

Q. What crystallographic techniques are suitable for resolving hydrogen-bonding networks in this compound?

- Structural Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。